molecular formula C13H14N4O B12632280 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 959977-73-2

3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12632280
CAS No.: 959977-73-2
M. Wt: 242.28 g/mol
InChI Key: QAKVGPPTBIEAKA-UHFFFAOYSA-N
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Description

3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of oxazole and triazolopyridine rings

Preparation Methods

The synthesis of 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves the formation of the oxazole and triazolopyridine rings through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it is predicted to inhibit DNA transcription by blocking DNA topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition can lead to anti-tumor activities by preventing the proliferation of cancer cells .

Comparison with Similar Compounds

3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts specific chemical reactivity and potential biological activities not found in simpler analogs.

Properties

CAS No.

959977-73-2

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole

InChI

InChI=1S/C13H14N4O/c1-13(2,3)12-16-15-11-5-4-9(7-17(11)12)10-6-14-8-18-10/h4-8H,1-3H3

InChI Key

QAKVGPPTBIEAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=CN=CO3

Origin of Product

United States

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